Bhabdt
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Overview
Description
Bhabdt is a complex organic compound with a molecular formula of C25H32N4O2 and a molecular weight of 420.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bhabdt typically involves multi-step organic reactions. One common approach is the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Bhabdt undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like NaBH4.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Bhabdt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bhabdt involves its interaction with specific molecular targets and pathways. The compound’s amine and phenol groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bhabdt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metals and other molecules makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
127381-59-3 |
---|---|
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |
InChI Key |
NARTWDHDTRAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Synonyms |
1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |
Origin of Product |
United States |
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